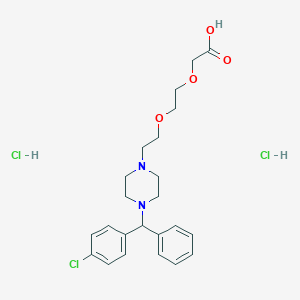

Acide acétique, (2-(2-(4-((4-chlorophényl)phénylméthyl)-1-pipérazinyl)éthoxy)éthoxy)-, dihydrochlorure

Vue d'ensemble

Description

Hydroxyzine Acetic Acid Dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly referred to as Levocetirizine dihydrochloride, a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria .

Applications De Recherche Scientifique

Hydroxyzine Acetic Acid Dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in chromatography and spectroscopy.

Biology: Studied for its effects on histamine receptors and allergic responses.

Medicine: Used in the treatment of allergic rhinitis and chronic idiopathic urticaria.

Industry: Employed in the formulation of pharmaceutical products.

Mécanisme D'action

Target of Action

Hydroxyzine Acetic Acid Dihydrochloride, also known as Hydroxyzine, primarily targets the histamine H1-receptor . Histamine receptors play a crucial role in allergic reactions, and by blocking these receptors, Hydroxyzine can alleviate symptoms associated with allergic conditions .

Mode of Action

Hydroxyzine acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, effectively reducing the effects of histamine in the body . This results in the alleviation of symptoms such as pruritus (itching) and urticaria (hives) .

Biochemical Pathways

By acting on the histamine H1 receptor, Hydroxyzine affects the biochemical pathways associated with histamine. Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, Hydroxyzine can mitigate the effects of histamine, providing relief from allergic symptoms .

Pharmacokinetics

Hydroxyzine is known for its high bioavailability . It is relatively fast-acting, with an onset of effect occurring between 15 and 60 minutes, and a duration of action between 4-6 hours . It is metabolized in the liver, and one of its active metabolites is cetirizine, which is responsible for much of Hydroxyzine’s antihistaminic effect .

Result of Action

The primary result of Hydroxyzine’s action is the reduction of symptoms associated with allergic conditions, such as pruritus and chronic urticaria . It also exhibits sedative, anxiolytic, and antiemetic properties . This makes it useful for treating anxiety and tension associated with psychoneuroses, as well as controlling nausea and vomiting .

Action Environment

The action of Hydroxyzine can be influenced by various environmental factors. For instance, the presence of other central nervous system (CNS) depressants can potentiate the effects of Hydroxyzine . Therefore, patients maintained on Hydroxyzine should receive reduced doses of any CNS depressants . Additionally, the drug’s effectiveness can be affected by the patient’s individual characteristics, such as their overall health status, age, and other individual factors .

Analyse Biochimique

Biochemical Properties

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a highly selective H1-receptor inverse agonist and a potent non-sedating antihistamine . Compared to other commonly used antihistamines, it has less affinity for calcium channel, adrenergic α1, dopamine D2, serotonin 5-HT2 receptors, and muscarinic receptors .

Cellular Effects

This compound influences cell function by acting on the histamine H1 receptor, thereby affecting cell signaling pathways and gene expression . It can also impact cellular metabolism, particularly in cells involved in immune response and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride involves binding interactions with the histamine H1 receptor . This binding inhibits the action of histamine, leading to its antihistaminic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine . The compound was isolated from human plasma by protein precipitation using acetonitrile .

Metabolic Pathways

This compound is minimally metabolized with an elimination half-life of approximately 8 hours . It is 91% protein bound, and also has a small volume of distribution (Vd) of 0.4 L/kg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyzine Acetic Acid Dihydrochloride involves multiple steps. The process typically starts with the reaction of 4-chlorobenzhydryl chloride with piperazine to form 4-((4-chlorophenyl)phenylmethyl)piperazine. This intermediate is then reacted with ethylene glycol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxyzine Acetic Acid Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: This reaction can convert the compound into alcohols or amines.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Propriétés

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-56-5 | |

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)